molecular formula C13H26N2O2 B2603749 tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate CAS No. 1823794-69-9

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate

Cat. No.: B2603749
CAS No.: 1823794-69-9
M. Wt: 242.363
InChI Key: KFWLROPMPGMJNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate (CAS: 1823794-69-9, MFCD28119104) is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1 and both aminomethyl and methyl substituents at position 3. This compound is synthesized with 95% purity and serves as a critical intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders and protease inhibition . Its structural attributes—such as the azepane ring’s conformational flexibility and the presence of both hydrophilic (aminomethyl) and hydrophobic (tert-butyl) groups—contribute to its utility in drug discovery.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-5-7-13(4,9-14)10-15/h5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWLROPMPGMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)-3-methylazepane-1-carboxylate with an amine source under suitable conditions. One common method involves the use of anhydrous solvents and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related compounds, highlighting differences in ring size, substituent positions, and functional groups:

Compound Name CAS Number Ring Type Substituents Purity Reference
tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate 1823794-69-9 Azepane (7-membered) 3-aminomethyl, 3-methyl 95%
tert-Butyl 4-(aminomethyl)-3-methylazepane-1-carboxylate (QK-2913) 1823776-42-6 Azepane (7-membered) 4-aminomethyl, 3-methyl 95%
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate (QK-2778) 1638771-44-4 Azepane (7-membered) 4-aminomethyl, 4-methyl 95%
tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (QJ-1480) 773826-73-6 Pyrrolidine (5-membered) 3-aminomethyl, 4-hydroxy 95%
tert-Butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate (QM-8429) 1392804-77-1 Azetidine (4-membered) 3-aminomethyl, 3-methoxy 95%
tert-Butyl 4-amino-3-methylazepane-1-carboxylate 1823857-10-8 Azepane (7-membered) 4-amino, 3-methyl N/A

Key Comparative Insights

Ring Size and Conformational Flexibility
  • Azepane Derivatives (7-membered ring) : The target compound and its azepane analogs (QK-2913, QK-2778) exhibit greater conformational flexibility compared to smaller rings like pyrrolidine (5-membered, QJ-1480) and azetidine (4-membered, QM-8429). This flexibility enhances solubility and binding entropy in protein-ligand interactions, making azepanes preferable in pharmacokinetic optimization .
  • Azetidine (QM-8429) : The 4-membered ring introduces significant ring strain, reducing conformational freedom but increasing rigidity, which may improve selectivity in enzyme inhibition .
Substituent Position and Steric Effects
  • 3- vs. 4-Substituents: In azepane derivatives, shifting the aminomethyl group from position 3 (target compound) to 4 (QK-2913) alters steric interactions. For example, the 4-aminomethyl group in QK-2913 may hinder access to deeper binding pockets in enzyme targets compared to the 3-substituted analog .
  • Methyl vs.
Functional Group Impact
  • Aminomethyl vs. Amino Groups: The tert-butyl 4-amino-3-methylazepane-1-carboxylate (CAS: 1823857-10-8) lacks the aminomethyl spacer, reducing its hydrogen-bonding capacity and basicity compared to the target compound .

Biological Activity

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate (CAS: 1823794-69-9) is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry and pharmacology. Its structure, characterized by a tert-butyl group and an azepane ring, suggests that it may exhibit significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.3577 g/mol
  • Purity : Typically ≥95%

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study : A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP (poly ADP-ribose polymerase).

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound has been shown to reduce oxidative stress markers and improve cognitive function.

Research Findings : In a rodent model of Alzheimer's disease, administration of the compound led to significant improvements in memory retention and reduced levels of amyloid-beta plaques.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.

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